![molecular formula C21H17N3O2 B5818289 2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5818289.png)
2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol
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Description
2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol, also known as PD153035, is a synthetic compound that belongs to the quinazoline family. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and survival. PD153035 has been extensively studied for its potential application in cancer therapy, as EGFR is often overexpressed in cancer cells, leading to uncontrolled cell growth and tumor formation.
Scientific Research Applications
Synthesis of Other Compounds
The compound “2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol” can be used as a starting material for the synthesis of many other compounds. For instance, it can be used in the synthesis of azo dyes and dithiocarbamate .
Pharmaceutical Applications
Secondary amines, such as the one present in “2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol”, form the constituents of many pharmaceuticals. They are used in the preparation of antidepressants (clomipramine, desipramine), psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals .
Anti-HIV Activity
Tryptoline derivatives, which could potentially be synthesized from “2-{4-[(4-methoxyphenyl)amino]-2-quinazolinyl}phenol”, have been found to exhibit anti-HIV activity .
Anti-Inflammatory Activity
Tryptoline derivatives also show anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases .
Anti-Leishmanial and Anti-Trypanosomal Activities
These compounds have been found to have anti-leishmanial and anti-trypanosomal activities, which could be useful in the treatment of diseases caused by Leishmania and Trypanosoma parasites .
Anti-Tumor Activity
Tryptoline derivatives have also been found to exhibit anti-tumor activities, which could potentially be used in cancer treatment .
properties
IUPAC Name |
2-[4-(4-methoxyanilino)quinazolin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-15-12-10-14(11-13-15)22-20-16-6-2-4-8-18(16)23-21(24-20)17-7-3-5-9-19(17)25/h2-13,25H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTLZMIIVJHCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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